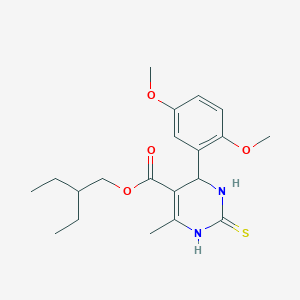

2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a thioxo group, and a carboxylate ester

Propriétés

IUPAC Name |

2-ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4S/c1-6-13(7-2)11-26-19(23)17-12(3)21-20(27)22-18(17)15-10-14(24-4)8-9-16(15)25-5/h8-10,13,18H,6-7,11H2,1-5H3,(H2,21,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXWXUHQIKCEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and 2-ethylbutanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation. The specific structure of this compound may enhance its efficacy against various cancer types.

- Antimicrobial Activity : Some studies have reported that thioxo-containing compounds possess antimicrobial properties. This compound's unique structure could be explored for developing new antimicrobial agents.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit certain enzymes involved in disease processes. Investigating its potential as an enzyme inhibitor could lead to therapeutic applications.

Medicinal Chemistry Applications

The compound's unique structure makes it a candidate for further exploration in medicinal chemistry:

- Drug Design : The thioxo group and the tetrahydropyrimidine scaffold can be modified to enhance potency and selectivity against specific biological targets.

- Lead Compound Development : Given its promising biological activities, it can serve as a lead compound for synthesizing analogs with improved therapeutic profiles.

Case Studies

Several studies have highlighted the potential applications of related compounds:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry examined tetrahydropyrimidine derivatives and their effects on cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that modifications to the structure could yield more potent anticancer agents.

- Antimicrobial Research : Research in Pharmaceutical Biology demonstrated that thioxo derivatives showed promising activity against bacterial strains. This opens avenues for developing new antibiotics based on similar structural frameworks.

- Enzyme Inhibition Study : A recent article in Bioorganic & Medicinal Chemistry Letters explored enzyme inhibitors derived from pyrimidine compounds, showing how structural variations can lead to enhanced inhibitory activity.

Mécanisme D'action

The mechanism of action of 2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-acetate: Similar structure but with an acetate ester instead of a carboxylate ester.

Uniqueness

The uniqueness of 2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 300360-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is with a molecular weight of 392.51 g/mol. Its structure features a tetrahydropyrimidine ring with a thioxo group and methoxy-substituted phenyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O4S |

| Molecular Weight | 392.51 g/mol |

| CAS Number | 300360-11-6 |

Antimicrobial Activity

Research indicates that compounds similar to tetrahydropyrimidines exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit bacterial growth by interfering with essential metabolic pathways . The specific activity of 2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate against various pathogens remains to be fully elucidated but is suggested to be promising based on structural analogs.

Anticancer Properties

Tetrahydropyrimidine derivatives have shown potential in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds within this class have been observed to activate apoptotic pathways in various cancer cell lines . The specific effects of the compound on cancer cell lines such as MCF-7 (breast cancer) or HeLa (cervical cancer) could provide insights into its therapeutic potential.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and proliferation.

- Modulation of Signaling Pathways : Tetrahydropyrimidines may affect signaling pathways related to cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : In a study examining various tetrahydropyrimidine derivatives, it was found that certain structural modifications enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. Future studies should include the specific evaluation of 2-Ethylbutyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in similar assays .

- Cancer Cell Line Studies : In vitro studies using derivatives of this class have demonstrated cytotoxicity against various cancer cell lines. Investigating the effects of this specific compound on apoptosis markers and cell cycle progression could provide valuable data for its potential use in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this tetrahydropyrimidine derivative?

The compound is typically synthesized via the Biginelli condensation reaction, a multicomponent approach involving aldehydes, β-keto esters, and thiourea derivatives. For example:

- Reagents : 2,5-Dimethoxybenzaldehyde, ethyl acetoacetate (or analogous ester), and thiourea.

- Catalyst : NH₄Cl or HCl in acetic acid under reflux (100°C, 8–12 hours) .

- Purification : Recrystallization from ethanol or chromatography for higher purity .

- Yield Optimization : Adjusting stoichiometry (e.g., excess thiourea) and solvent polarity improves yields .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic techniques is used:

- NMR : Assigns proton environments (e.g., methoxy, thioxo, and tetrahydropyrimidine ring protons) .

- X-ray Crystallography : Resolves bond lengths, angles, and conformational details (e.g., flattened boat conformation of the tetrahydropyrimidine ring) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What preliminary biological activities are reported for structurally analogous compounds?

Similar tetrahydropyrimidine derivatives exhibit:

- Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Antioxidant Properties : Scavenging free radicals in DPPH assays .

- Anti-inflammatory Effects : Inhibition of COX-2 enzymes in vitro .

Advanced Research Questions

Q. How do researchers address crystallographic disorder in X-ray structures of such compounds?

Crystallographic disorder (e.g., in flexible alkyl chains) is resolved by:

- Occupancy Refinement : Assigning partial occupancies to disordered atoms (e.g., 70:30 split for an ethyl group) .

- Restraints : Applying rigid-bond or similarity restraints to stabilize refinement .

- Validation Tools : Using PLATON or SHELXL to check geometric plausibility .

Q. What strategies optimize reaction yields and purity during synthesis?

Critical factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .

- Catalyst Screening : Lewis acids (e.g., FeCl₃) or ionic liquids improve regioselectivity .

- Workflow :

| Step | Parameter | Optimal Condition |

|---|---|---|

| 1 | Temperature | 100–110°C |

| 2 | Solvent | Acetic acid or EtOH |

| 3 | Purification | Column chromatography (hexane:EtOAc) |

Q. How are computational methods used to predict bioactivity, and how do they align with experimental data?

- Molecular Docking : Predicts binding affinity to targets (e.g., bacterial DNA gyrase) using software like AutoDock .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity .

- Validation : Experimental IC₅₀ values from enzyme assays validate computational predictions .

Q. How do researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts) are addressed by:

- Cross-Technique Validation : Comparing IR (C=O stretch), MS (molecular ion), and HPLC retention times .

- Dynamic Effects : Accounting for tautomerism or rotameric equilibria via variable-temperature NMR .

- Literature Benchmarking : Matching data to structurally characterized analogs .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies for similar derivatives?

Discrepancies arise from:

- Structural Modifications : Minor changes (e.g., 2-thioxo vs. 2-oxo) alter hydrogen-bonding capacity and target interactions .

- Assay Conditions : Differences in bacterial strains, solvent vehicles (DMSO vs. saline), or incubation times .

- Purity Levels : Impurities (>5%) from incomplete purification skew dose-response curves .

Key Structural and Reaction Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.